N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide
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Description
Synthesis Analysis
The synthesis of benzamide derivatives, which could be related to the compound , has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters .Scientific Research Applications
Synthesis and Bioactivity
Compounds with structural motifs similar to N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide have been synthesized and evaluated for various biological activities. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have shown anti-inflammatory and analgesic properties, indicating the potential of this compound for similar applications (Abu‐Hashem, Zaki, & Al-Hussain, 2020).
Antimicrobial Activities
Another area of interest is the antimicrobial activity exhibited by structurally related compounds. Synthesis of novel 1,2,4-triazole derivatives has been undertaken, with some compounds demonstrating good to moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This suggests potential for this compound in antimicrobial research.
Structural Analysis and Liquid Crystals
The structural analysis of related compounds reveals innovative organizational motifs that could inform the design of new materials or pharmaceuticals. For example, the structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide indicates a novel mode of organization that could be relevant for the development of columnar liquid crystals (Lightfoot, Mair, Pritchard, & Warren, 1999). This points to the potential utility of this compound in material science.
Properties
IUPAC Name |
N-benzyl-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-14(8-10-15)16-11-17(23-20-16)18(21)19-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFHXEINYDIZKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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